2-amino-1-(benzo[d][1,3]dioxol-5-yl)-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
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Overview
Description
2-amino-1-(benzo[d][1,3]dioxol-5-yl)-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzo[d][1,3]dioxole moiety, a pyrrolo[2,3-b]quinoxaline core, and an amide linkage, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-1-(benzo[d][1,3]dioxol-5-yl)-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide typically involves multiple steps, including the formation of the benzo[d][1,3]dioxole ring, the pyrrolo[2,3-b]quinoxaline core, and the final coupling to form the amide linkage. Common synthetic routes include:
Formation of Benzo[d][1,3]dioxole Ring: This step often involves the cyclization of catechol with dichloromethane under basic conditions.
Formation of Pyrrolo[2,3-b]quinoxaline Core: This can be achieved through a series of reactions, including cyclization and functional group transformations.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to improve yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-amino-1-(benzo[d][1,3]dioxol-5-yl)-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amide or amino groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives, while substitution reactions can introduce various functional groups onto the molecule .
Scientific Research Applications
2-amino-1-(benzo[d][1,3]dioxol-5-yl)-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-amino-1-(benzo[d][1,3]dioxol-5-yl)-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds share the benzo[d][1,3]dioxole moiety and have been studied for their anticancer properties.
Benzo[d][1,3]dioxole substituted organo selenium compounds: These compounds also feature the benzo[d][1,3]dioxole ring and have applications in organic synthesis and pharmaceuticals.
Uniqueness
2-amino-1-(benzo[d][1,3]dioxol-5-yl)-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is unique due to its specific combination of structural features, which confer distinct chemical reactivity and biological activity. Its ability to interact with multiple molecular targets and pathways makes it a versatile compound for various scientific applications.
Properties
Molecular Formula |
C21H19N5O3 |
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Molecular Weight |
389.4 g/mol |
IUPAC Name |
2-amino-1-(1,3-benzodioxol-5-yl)-N-propylpyrrolo[3,2-b]quinoxaline-3-carboxamide |
InChI |
InChI=1S/C21H19N5O3/c1-2-9-23-21(27)17-18-20(25-14-6-4-3-5-13(14)24-18)26(19(17)22)12-7-8-15-16(10-12)29-11-28-15/h3-8,10H,2,9,11,22H2,1H3,(H,23,27) |
InChI Key |
VNGXGOZLJHNRJL-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)C4=CC5=C(C=C4)OCO5)N |
Origin of Product |
United States |
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